

Crystal Structure of Symmetrical Furan-2,5-Dicarboxamides: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furan-2,5-dicarboxamide*

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This technical guide provides an in-depth analysis of the crystal structure of symmetrical **furan-2,5-dicarboxamides**, a class of compounds of significant interest in supramolecular chemistry and drug discovery due to their diverse chemical properties and biological activities.^[1] This document details the experimental methodologies for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and illustrates the experimental workflow.

Molecular Geometry and Conformation

The molecular geometry of symmetrical **furan-2,5-dicarboxamides** is characterized by the spatial arrangement of the two carboxamide groups attached to the central furan ring. The planarity of these groups is a key conformational feature, with observed conformations ranging from planar to semi-skew and skew.^[1] These deviations from planarity are influenced by steric hindrance between the amide hydrogen atoms.^[1]

The conformation of the carboxamide groups relative to the furan ring can be described by the dihedral angles. For instance, in a series of N,N'-disubstituted **furan-2,5-dicarboxamides**, these angles show significant variation depending on the substituent and the presence of solvent molecules in the crystal lattice.^[1]

Table 1: Selected Dihedral Angles for Symmetrical **Furan-2,5-Dicarboxamides**^[1]

Compound	Dihedral Angle 1 (N1-C5-C1-O1) (°)	Dihedral Angle 2 (N2-C6-C4-O1) (°)	Conformation
3	5.0(2)	0.1(2)	planar
4	-18.3(2)	-19.2(2)	skew
5	-0.9(2)	-2.5(2)	planar
7 (cis)	-19.9(2)	0.8(2)	semi-skew
7 (trans)	17.7(2)	10.2(1)	skew
10*	-6.3(4)	0.1(4)	planar

*Note: * solvates. Data extracted from a study on pyridine and furan dicarboxamide derivatives.

[1] Compound numbers are as designated in the original publication.

Crystal Packing and Intermolecular Interactions

The crystal packing of symmetrical **furan-2,5-dicarboxamides** is primarily governed by a network of intermolecular hydrogen bonds.[2] In many cases, solvent molecules, particularly water, play a crucial role in forming and stabilizing the hydrogen bond network.[2]

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within the crystal lattice. This analysis reveals the contribution of different types of interactions, such as hydrogen bonds and π -stacking, to the overall crystal packing. For example, in the crystal structure of N2,N5-di(pyrimidin-5-yl)**furan-2,5-dicarboxamide** hydrate, water-mediated hydrogen bonds are significant, connecting the amide oxygen and heterocyclic nitrogen atoms.[2] Additionally, π -stacking interactions can be observed between the furan and pyrimidine rings.[2]

Table 2: Hydrogen Bond Geometry for Furan-2,5-dicarboxylic Acid Solvates

Solvate	Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
FDCA·2DMF	O-H...O	-	-	-	-
FDCA·DMSO	O-H...O	-	-	-	-

Note: Detailed hydrogen bond parameters for Furan-2,5-dicarboxylic acid (FDCA) solvates with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be obtained from the Cambridge Crystallographic Data Centre (CCDC numbers 1857085 and 1857084, respectively). The table structure is provided as a template for such data.

Experimental Protocols

Synthesis of Symmetrical Furan-2,5-Dicarboxamides

A general and efficient method for the synthesis of symmetrical **furan-2,5-dicarboxamides** is the condensation reaction between furan-2,5-dicarbonyl dichloride and the appropriate aromatic amine.^[1]

General Procedure:

- Furan-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride, to form furan-2,5-dicarbonyl dichloride.
- The resulting acid chloride is then reacted with two equivalents of the desired aromatic amine in the presence of a base, like triethylamine (Et₃N), in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).^[3]
- The reaction mixture is typically stirred overnight at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting precipitate is suspended in water, filtered, and washed with saturated sodium bicarbonate solution and water to yield the crude product.

- The crude product can be further purified by chromatography or recrystallization.^[1]

Crystallization

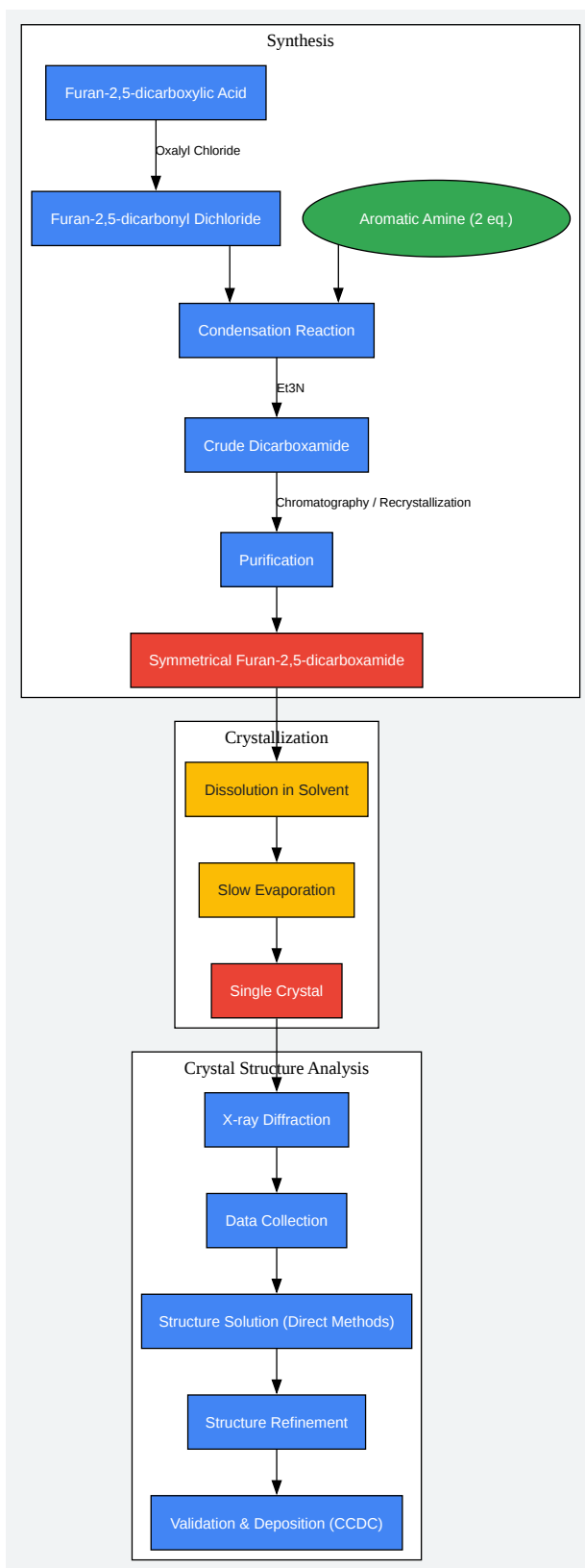
Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation of a saturated solution of the compound at room temperature.^[1] The choice of solvent is critical and can influence the resulting crystal form, including the incorporation of solvent molecules into the crystal lattice.^[1] Common solvent systems include ethyl acetate and dichloromethane.^[1]

X-ray Crystallography

Data Collection and Structure Refinement:

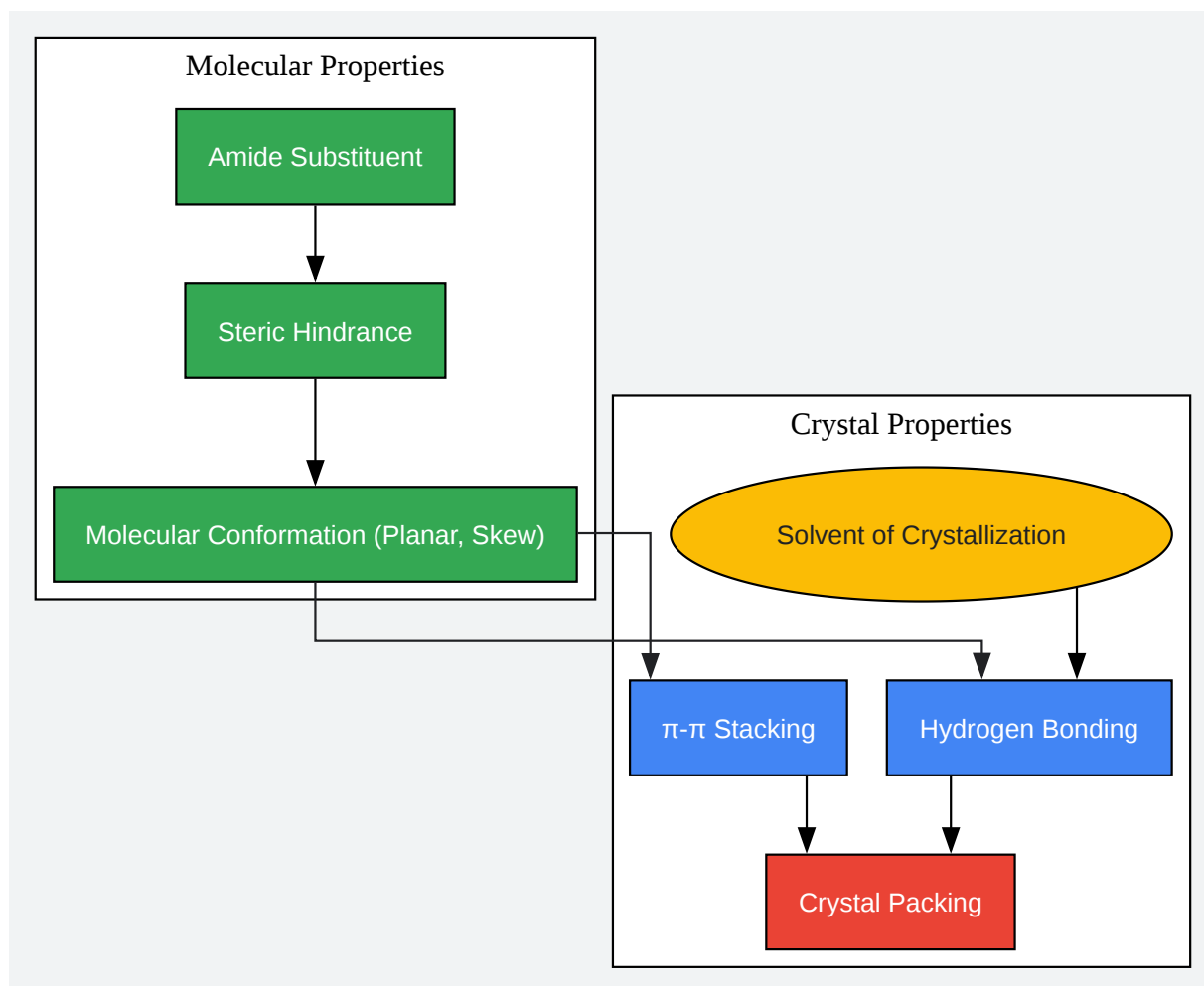
- A suitable single crystal is mounted on a loop.
- X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Cu K α or Mo K α radiation).^[1]
- The collected data are integrated and scaled using appropriate software packages (e.g., CrysAlisPro).^[1]
- The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using software such as SHELXL within a graphical interface like OLEX2.^[1]
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).^[1]

Visualizations



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Caption: Experimental workflow for the synthesis and crystal structure analysis of symmetrical **furan-2,5-dicarboxamides**.



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Caption: Relationship between molecular properties and crystal packing in **furan-2,5-dicarboxamides**.

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